molecular formula C11H16FNO B15263994 4-fluoro-N-(1-methoxypropan-2-yl)-2-methylaniline

4-fluoro-N-(1-methoxypropan-2-yl)-2-methylaniline

Cat. No.: B15263994
M. Wt: 197.25 g/mol
InChI Key: CQINXLKRVHOHPN-UHFFFAOYSA-N
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Description

4-fluoro-N-(1-methoxypropan-2-yl)-2-methylaniline is an organic compound characterized by the presence of a fluorine atom, a methoxypropan-2-yl group, and a methylaniline structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(1-methoxypropan-2-yl)-2-methylaniline typically involves the reaction of 4-fluoroaniline with 1-methoxypropan-2-yl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as distillation and crystallization can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-(1-methoxypropan-2-yl)-2-methylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines.

Scientific Research Applications

4-fluoro-N-(1-methoxypropan-2-yl)-2-methylaniline has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-fluoro-N-(1-methoxypropan-2-yl)-2-methylaniline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-fluoro-N-(1-methoxypropan-2-yl)oxolan-3-amine: A compound with a similar structure but different functional groups.

    4-fluoro-N-(1-methoxypropan-2-yl)benzene-1-sulfonamide: Another related compound with a sulfonamide group.

Uniqueness

4-fluoro-N-(1-methoxypropan-2-yl)-2-methylaniline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its fluorine atom, methoxypropan-2-yl group, and methylaniline structure make it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H16FNO

Molecular Weight

197.25 g/mol

IUPAC Name

4-fluoro-N-(1-methoxypropan-2-yl)-2-methylaniline

InChI

InChI=1S/C11H16FNO/c1-8-6-10(12)4-5-11(8)13-9(2)7-14-3/h4-6,9,13H,7H2,1-3H3

InChI Key

CQINXLKRVHOHPN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)F)NC(C)COC

Origin of Product

United States

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